molecular formula C28H29N3O2S B2395192 3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-13-5

3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2395192
CAS RN: 1115507-13-5
M. Wt: 471.62
InChI Key: QMENPCRMHKBWGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by various substitutions to add the different functional groups. Common methods for synthesizing quinazolines include the condensation of anthranilic acid with an amine, or the cyclization of a 2-aminobenzylamine with a carboxylic acid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the carboxamide group could participate in acid-base reactions, while the thioether group could undergo oxidation or alkylation reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Quinazoline derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. For instance, the synthesis of dibenzisoquinoline and benzo[e]perimidine derivatives has shown substantial growth delays against in vivo colon tumors in mice, indicating potential for cancer therapy (Bu et al., 2001).

Antimicrobial and Anti-inflammatory Agents

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to be potent COX-2 inhibitors, suggesting their utility in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Synthesis Techniques

  • The chemistry of quinazolines has been further elaborated through studies on the synthesis and alkylation of dihydroquinazolines, providing a basis for the development of various pharmaceuticals through modifications of quinazoline structures (Gromachevskaya et al., 2017).

Potential Antimicrobial Applications

  • Quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, suggesting the role of quinazoline derivatives in combating microbial infections (Desai et al., 2011).

Antitubercular Activity

  • A series of quinoline-6-carboxamides demonstrated potent inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of quinazoline derivatives in the treatment of tuberculosis and possibly other infectious diseases (Marvadi et al., 2020).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-5-12-29-26(32)22-10-11-24-25(16-22)30-28(34-17-21-8-6-18(2)7-9-21)31(27(24)33)23-14-19(3)13-20(4)15-23/h6-11,13-16H,5,12,17H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMENPCRMHKBWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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